molecular formula C15H12N2 B1356276 3-(5-Methyl-pyridin-2-yl)-quinoline CAS No. 341503-02-4

3-(5-Methyl-pyridin-2-yl)-quinoline

Cat. No. B1356276
CAS RN: 341503-02-4
M. Wt: 220.27 g/mol
InChI Key: SBKOOCRHLWHFOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another process involves the reaction of 3-methyl-pyridine with trialkylamine and an electrophilic compound to produce an ammonium salt, which is then reacted with hydrogen bromide .

Scientific Research Applications

Antibacterial Activity

A notable application of compounds related to 3-(5-Methyl-pyridin-2-yl)-quinoline is in the realm of antibacterial activity. For instance, Joshi et al. (2011) synthesized a series of compounds that showed potential antibacterial properties against various strains of bacteria. This research highlights the potential of such compounds in developing new antibacterial agents (Joshi, Mandhane, Khan, & Gill, 2011).

Antimalarial Potential

Another significant application is in antimalarial drug development. Saini et al. (2016) synthesized a series of quinoline-pyrazolopyridine hybrids that demonstrated considerable antimalarial activity both in vitro and in vivo, suggesting the potential of these compounds in malaria treatment (Saini, Jain, Kumar, & Jain, 2016).

Antifungal and Antiplasmodial Activity

Vandekerckhove et al. (2015) explored compounds derived from 3-(5-Methyl-pyridin-2-yl)-quinoline for their antiplasmodial and antifungal properties. They found that some of these compounds showed moderate potency against Plasmodium falciparum and promising activity against certain fungi (Vandekerckhove, Van Herreweghe, Willems, Danneels, Desmet, de Kock, Smith, Chibale, & D’hooghe, 2015).

Antitubercular Evaluation

Kantevari et al. (2011) reported on the antitubercular activity of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones. They discovered several compounds that demonstrated promising antitubercular agents, showcasing the potential for these compounds in treating tuberculosis (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).

Optical Characterization and Thin Film Preparation

Albrecht et al. (2018) synthesized and characterized a compound similar to 3-(5-Methyl-pyridin-2-yl)-quinoline, focusing on its potential in light-emitting devices. They explored its properties in thin film form, which could be relevant in the development of new materials for electronic applications (Albrecht, Herr, Steinbach, Yanagi, Göttlich, & Schlettwein, 2018).

Phosphodiesterase 10A Inhibitors

Hamaguchi et al. (2014) investigated novel quinoline derivatives as inhibitors of phosphodiesterase 10A (PDE10A), which could have implications in the treatment of neurological disorders. Their research led to the development of compounds with improved metabolic stability and potential therapeutic applications (Hamaguchi, Masuda, Samizu, Mihara, Takama, & Watanabe, 2014).

properties

IUPAC Name

3-(5-methylpyridin-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-6-7-15(16-9-11)13-8-12-4-2-3-5-14(12)17-10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKOOCRHLWHFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-pyridin-2-yl)-quinoline

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